molecular formula C12H8ClF3N4 B2656607 3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 173213-31-5

3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B2656607
CAS No.: 173213-31-5
M. Wt: 300.67
InChI Key: SDLQFHSHFKLHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-2-[(E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H8ClF3N4 . It has a molecular weight of 300.67 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ . This code can be used to generate the molecular structure of the compound.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Docking

  • Novel pyridine derivatives, including the subject compound, have been synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Spectroscopic Analysis

  • The spectroscopic analysis of pyridine derivatives has been conducted to understand their structural features, with studies involving FT-IR, FT-Raman, and NMR spectroscopy. These analyses help in comprehending the molecular structure and interactions within these compounds (Tranfić et al., 2011).

Potential in COVID-19 Research

  • A specific pyridine derivative was investigated for its binding affinity to COVID-19 main protease, showing a strong binding affinity, which might be useful in the development of COVID-19 treatments (Topal et al., 2021).

Antimicrobial Applications

  • Chiral linear and macrocyclic bridged pyridines, derived from pyridine-2,6-dicarbonyl dichloride, have been prepared and reported to show antimicrobial screening potential (Al-Salahi et al., 2010).

Development of Insecticidal Agents

  • This compound has been evaluated in the development of insecticidal agents, particularly in the context of [3 + 2] cyclization strategies for key intermediates in insecticide synthesis (Yang et al., 2019).

Anticancer Research

  • Some derivatives have been synthesized and evaluated for their antibacterial and anticancer activity. Specific compounds showed potent activity against certain tumor cell lines, highlighting the potential of these compounds in anticancer research (Bondock & Gieman, 2015).

Molecular Docking Studies in Lung Cancer

  • Zinc(II) complexes with new pyridine-based ligands were synthesized, and molecular docking studies suggested that these complexes have a better binding affinity compared to the ligands, especially against lung cancer (Topal, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.

Properties

IUPAC Name

3-chloro-N-[(E)-pyridin-2-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N4/c13-10-5-8(12(14,15)16)6-18-11(10)20-19-7-9-3-1-2-4-17-9/h1-7H,(H,18,20)/b19-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLQFHSHFKLHJP-FBCYGCLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.